molecular formula C16H11F2NO2 B3043183 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 773872-28-9

2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B3043183
CAS RN: 773872-28-9
M. Wt: 287.26 g/mol
InChI Key: RGESBTLCWJTUDK-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a difluorophenoxy group and a carbaldehyde group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methyl group, and the attachment of the difluorophenoxy group. The final step would likely be the formation of the carbaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a difluorophenoxy group, and a carbaldehyde group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The difluorophenoxy group might undergo nucleophilic substitution reactions. The carbaldehyde group is electrophilic and can be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenoxy group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

  • Catalysis and Reaction Mechanisms : A method using gold(I)-catalyzed cycloisomerization produced 1H-indole-2-carbaldehydes efficiently. The mechanism involves activation of the alkyne moiety and subsequent steps leading to the product (Kothandaraman et al., 2011).

Synthesis and Antioxidant Properties

  • Antioxidant Activity : Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, synthesized from 1H-indole carbaldehyde oxime, exhibited significant antioxidant activity (Gopi & Dhanaraju, 2020).

Copper-Catalyzed Benzannulation

  • Synthesis of Polycyclic Compounds : Copper-catalyzed and TEMPO-mediated conditions were used to synthesize unsymmetrically substituted carbazoles and indoles with high yields. These compounds displayed unique Aggregate-Induced Emission (AIE) properties (Guo et al., 2020).

Fluorescence Properties

  • Photoactive Materials : The study synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines with high fluorescence quantum yield, positioning them as potential materials for fluorescent and semiconductor applications (Sravanthi & Manju, 2015).

Nucleophilic Substitution Reaction

  • Versatile Building Block : 1-Methoxy-6-nitroindole-3-carbaldehyde was shown to be a versatile electrophile, useful in creating various indole derivatives (Yamada et al., 2009).

Synthesis of Heterocyclic Compounds

  • Novel Heterocyclic Systems : The reaction of 2-chloro-1H-indole-3-carbaldehydes with certain reactants led to the formation of new heterocyclic systems, indicating potential in drug discovery (Vikrishchuk et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study and application of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it might be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGESBTLCWJTUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
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2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
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2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
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2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
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2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

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